Sp-8-CPT-cAMPS, also known as Sp-8-(4-chlorophenylthio)-cyclic adenosine monophosphate, is a potent and selective analog of cyclic adenosine monophosphate (cAMP). It is primarily recognized for its ability to activate protein kinase A, a critical enzyme in various cellular signaling pathways. This compound is notable for its enhanced cell membrane permeability, stability against phosphodiesterases, and selectivity towards specific targets, making it a valuable tool in biochemical research.
The synthesis of Sp-8-CPT-cAMPS typically involves the modification of adenosine derivatives through chemical reactions that introduce the 4-chlorophenylthio group at the 8-position of the adenine ring. The process often requires careful control of reaction conditions to ensure high yields and purity.
Key steps in synthesis may include:
The final product is usually characterized by high-performance liquid chromatography (HPLC) to confirm purity levels exceeding 98% .
Sp-8-CPT-cAMPS features a unique structure that includes:
The compound's structural formula can be represented as follows:
Sp-8-CPT-cAMPS participates in several significant biochemical reactions:
The mechanism by which Sp-8-CPT-cAMPS exerts its effects involves:
Data indicates that Sp-8-CPT-cAMPS effectively increases phosphorylation levels in various cell types, demonstrating its potency as an agonist for protein kinase A .
These properties contribute to its effectiveness as a research tool in cellular signaling studies .
Sp-8-CPT-cAMPS is widely used in scientific research due to its specific action on protein kinase A:
The site selectivity of Sp-8-CPT-cAMPS originates from strategic modifications to the cAMP scaffold:
Table 1: Binding Affinity of Sp-8-CPT-cAMPS for PKA Sites
| Binding Site | Regulatory Subunit | Relative Selectivity | Structural Determinants |
|---|---|---|---|
| Site A | RI | 153-fold vs. RII Site A | Enhanced hydrophobic contact depth |
| Site B | RII | 59-fold vs. RI Site B | Optimal fit for chlorophenylthio group |
| Site B | RI | Low affinity | Incompatible pocket geometry |
Activation kinetics diverge significantly between PKA-I (RI) and PKA-II (RII) holoenzymes:
Table 2: Activation Kinetics of PKA Isoforms by Sp-8-CPT-cAMPS
| PKA Isoform | Regulatory Subunit Composition | Activation Timecourse | Catalytic Release Mechanism |
|---|---|---|---|
| PKA-I | Regulatory Subunit I dimer | Seconds | Full dissociation |
| PKA-II | Regulatory Subunit II dimer | Minutes | Conformational opening (pRII exposure) |
Sp-8-CPT-cAMPS overcomes key limitations of natural cAMP through three biochemical adaptations:
Table 3: Stability Profile of Sp-8-CPT-cAMPS vs. cAMP
| Property | Sp-8-CPT-cAMPS | Native cAMP | Functional Impact |
|---|---|---|---|
| Phosphodiesterase half-life | >2 hours | <2 minutes | Sustained PKA activation |
| Membrane permeability | High (log P 2.83) | Low (log P 1.31) | No transporters needed |
| Adenosine receptor activation | None | High | Eliminates off-target effects |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1